Chiara Trombini,
Julia Kazakova,
Alejandro Montilla-López,
Ricardo Fernández-Cisnal,
Miriam Hampel,
Rut Fernández-Torres,
Miguel Ángel Bello-López,
Nieves Abril,
Julián Blasco
PMID: 34062201
DOI:
10.1016/j.envres.2021.111396
Abstract
The knowledge about the effects of pharmaceuticals on aquatic organisms has been increasing in the last decade. However, due to the variety of compounds presents in the aquatic medium, exposure scenarios and exposed organisms, there are still many gaps in the knowledge on how mixtures of such bioactive compounds affect exposed non target organisms. The crayfish Procambarus clarkii was used to analyze the toxicity effects of mixtures of ciprofloxacin, flumequine and ibuprofen at low and high concentrations (10 and 100 μg/L) over 21 days of exposure and to assess the recovery capacity of the organism after a depuration phase following exposure during additional 7 days in clean water. The crayfish accumulated the three compounds throughout the entire exposure in the hepatopancreas. The exposure to the mixture altered the abundance of proteins associated with different cells functions such as biotransformation and detoxification processes (i.e. catalase and glutathione transferase), carbohydrate metabolism and immune responses. Additionally changes in expression of genes encoding antioxidant enzymes and in activity of the corresponding enzymes (i.e. superoxide dismutase, glutathione peroxidase and glutathione transferase) were reported. Alterations at different levels of biological organization did not run in parallel under all circumstances and can be related to changes in the redox status of the target tissue. No differences were observed between control and exposed organisms for most of selected endpoints after a week of depuration, indicating that exposure to the drug mixture did not produce permanent damage in the hepatopancreas of P. clarkii.
María Ramos-Payán,
Juan Antonio Ocaña-González,
Rut Fernández-Torres,
Miguel Ángel Bello-López
PMID: 32154562
DOI:
10.1093/chromsci/bmz084
Abstract
A rapid, precise and robust HPLC separation procedure has been developed and optimized for the determination of a series of drugs of different therapeutic classes: chlortetracycline, oxitetracycline, cefoperazone, diclofenac, tiamphenicol, marbofloxacin, ciprofloxacin, danofloxacin, enrofloxacin and flumequine. The chromatographic method used a monolithic C18 column and both diode array and fluorescence detection. This procedure was validated for the analysis of drugs in cow urine, using a simple and fast procedure with methanol/acetonitrile, allowing the simultaneous and efficient extraction of most of the studied drugs. The proposed method was successfully applied to the determination of enrofloxacin in cow urine, collected after the administration of this antibiotic.
Martina Bortoletti,
Simone Molinari,
Luca Fasolato,
Juri Ugolotti,
Roberta Tolosi,
Andrea Venerando,
Giuseppe Radaelli,
Daniela Bertotto,
Marco De Liguoro,
Gabriella Salviulo,
Radek Zboril,
Fabio Vianello,
Massimiliano Magro
PMID: 32305623
DOI:
10.1016/j.colsurfb.2020.111019
Abstract
Flumequine was nano-immobilized by self-assembly on iron oxide nanoparticles, called surface active maghemite nanoparticles (SAMNs). The binding process was studied and the resulting core-shell nanocarrier (SAMN@FLU) was structurally characterized evidencing a firmly immobilized organic canopy on which the fluorine atom of the antibiotic was exposed to the solvent. The antibiotic efficacy of the SAMN@FLU nanocarrier was tested on a fish pathogenic bacterium (Aeromonas veronii), a flumequine sensitive strain, in comparison to soluble flumequine and the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) were assessed. Noteworthy, the MIC and MBC of soluble and nanoparticle bound drug were superimposable. Moreover, the interactions between SAMN@FLU nanocarrrier and microorganism were studied by transmission electron microscopy evidencing the ability of the complex to disrupt the bacterial wall. Finally, a preliminary in vivo test was provided using Daphnia magna as animal model. SAMN@FLU was able to protect the crustacean from the fatal consequences of a bacterial infection and showed no sign of toxicity. Thus, in contrast with the strength of the interaction, nano-immobilized FLU displayed a fully preserved antimicrobial activity suggesting the crucial role of fluorine in the drug mechanism of action. Besides the importance for potential applications in aquaculture, the present study contributes to the nascent field of nanoantibiotics.
Bibiana Jara,
Felipe Tucca,
Benjamín M Srain,
Laurence Méjanelle,
Mario Aranda,
Camila Fernández,
Silvio Pantoja-Gutiérrez
PMID: 33984897
DOI:
10.1016/j.chemosphere.2021.130029
Abstract
Chile is a major global producer of farmed salmon in the fjords of Patagonia, and therefore a major consumer of antibiotics. We tested whether the antibiotics florfenicol and flumequine persisted in the large Puyuhuapi Fjord after the six months following mandatory concerted treatment by all salmon farms present in the fjord. Antibiotics were detected in 26% of analyzed samples, but only within the particulate phase, with concentrations of florfenicol of up to 23.1 ng L
, where detected. Flumequine was present in one sample at trace concentration, and neither antibiotic was detected in the dissolved phase nor in surface sediments. A fugacity-based model predicted that flumequine should theoretically remain in surface sediments at the sub-Minimal Inhibiting Concentrations (sub-MIC) previously shown to promote selection for antibiotic resistance in bacteria. Our observations suggest that surface sediments might act as a reservoir for antibiotic resistomes of bacteria, and that bacteria bearing antibiotic resistance genes could eventually become a risk for human health through the consumption of marine products.
Lulu Zhang,
Lina Shen,
Shan Qin,
Jiansheng Cui,
Yong Liu
PMID: 31706758
DOI:
10.1016/j.envpol.2019.113458
Abstract
The occurrence, distribution, and ecological risk of 10 quinolones (QNs) were investigated in the water and sediment samples from Baiyangdian Lake, China. The field samplings were conducted in April (dry season) and August (wet season) 2018, the results showed that QNs was extensively distributed in the Baiyangdian Lake. For the occurrence, Flumequine (FLU) and Ofloxacin (OFL) were the most detected QNs in Baiyangdian Lake. For the temporal variation, the sum concentration of QNs in water and sediment were ranged from 153 ng/L to 3093 ng/L and from 40.1 ng/g to 1475 ng/g in April, while ranged from 3.83 ng/L to 769 ng/L and from 20.3 ng/g to 373 ng/g in August. For the spatial variation, all of QNs exhibited significance difference in concentration at different sampling areas. Furthermore, PNEC plays an important role in ecological risk assessment, thus the PNECs of FLU and OFL were derived by assessment factors (AF), species sensitivity distribution (SSD), and AQUATOX model methods. The results showed that: PNEC
, PNEC
, and PNEC
were 18.7 μg/L, 196 μg/L, and 128 μg/L for FLU, respectively; and were 0.021 μg/L, 4.40 μg/L, and 3.00 μg/L for OFL, respectively. The PNECs for FLU and OFL derived by three approaches showed the rank of: PNEC
> PNEC
> PNEC
; while the risk quotients (RQs) followed the other rank of: RQ
< RQ
< RQ
. The results was indicated that the indirect ecological effects plays an important role in the derived PNECs for QNs, without considering the indirect ecological effects in natural ecosystem can lead to under-protective or over-protective PNECs (RQs) for chemicals. Therefore, AQUATOX model can be applied in deriving PNECs during the ecological risk assessment.
Omneya S Magdy,
Ihab M Moussa,
Hussein A Hussein,
Mahmoud D El-Hariri,
Ahmed Ghareeb,
Hassan A Hemeg,
Khalid S Al-Maary,
Aymen S Mubarak,
Waleed K Alwarhi,
Jakeen K Eljakee,
Saleh A Kabli
PMID: 31672428
DOI:
10.1016/j.jiph.2019.09.007
Abstract
Salmonella is a zoonotic bacterium transmitted through the food chain and is an important cause of disease in humans. The current study is aimed to characterize Salmonella isolates from broiler breeder chickens farms using, polymerase chain reaction (PCR) and sequencing analysis of representative isolates.
S. Kentucky (n=11), S. Enteritidis (n=4), S. Typhimurium (n=3), S. Breanderp (n=1), and Sand S. Newport (n=1), were identified from chicken farms. Antimicrobial sensitivity test among the strains were investigated using 13 antibacterial discs. The amplified fragments of fliC and sefA genes were used to characterize S. Kentucky, S. Enteritidis and S. Typhimurium strains. Sequence analysis of the amplified PCR products for Salmonella Kentucky, Enteritidis and Typhimurium were carried out.
Antimicrobial sensitivity testing revealed that 95% of the isolates were resistant to penicillin, 85% to norfloxacin and colistin sulfate (each), 75% to gentamicin, 70% to nalidixic acid and 60% to flumequine. The obtained sequences revealed the close identity of the isolated strains with other Salmonella reference strains in different countries.
Analysis of the selected salmonellae confirm the report of Salmonella Enteritidis, Salmonella Typhimurium and Salmonella Kentucky circulation among broiler breeder flocks and the need to determine antibacterial susceptibility pattern regularly to detect multidrug-resistant salmonellae. The present study reports the circulation of Salmonella Kentucky, Enteritidis and Typhimurium among broiler breeder farms in Egypt. Emergency control of salmonellae is a global public health concern.
Yumeng Qi,
Ruijuan Qu,
Jiaoqin Liu,
Jing Chen,
Gadah Al-Basher,
Nouf Alsultan,
Zunyao Wang,
Zongli Huo
PMID: 31394442
DOI:
10.1016/j.chemosphere.2019.124484
Abstract
The degradation of flumequine (FLU) in aqueous solution by ultraviolet (UV)-activated peroxymonosulfate (PMS) was investigated in this work. Under the conditions of [PMS]
:[FLU]
= 1:1, T = 25 ± 2 °C, pH = 7.0 ± 0.1, nearly complete removal of FLU was achieved after 60 min. The effects of various operating parameters, including oxidant doses, pH, the presence of typical ions (NH
、Mg
、Fe
、Cl
、NO
、HCO
) and humic acid were evaluated. It was found that the pseudo-first-order rate constants of FLU degradation increased with increasing PMS dosage and decreasing solution pH. The presence of Mg
could accelerate FLU removal, while Fe
, HCO
, NO
and HA inhibited the reaction. Moreover, the degradation of FLU in different water matrices were also explored, and the removal followed the order of Tap water > Ultrapure water > River water > Secondary clarifier effluent. According to the control and radical quenching experiment results, direct photolysis and reactive radicals (SO
and HO) contributed mainly to FLU degradation in the UV/PMS system. Initial FLU molecule underwent reactions such as hydroxylation, hydroxyl substitution, demethylation, decarboxylation/decarbonylation and ring opening, leading to the formation of nineteen oxidation products. The effective degradation by UV/PMS suggests a feasible technology for treating FLU in waters and wastewaters.
Göran Kronvall,
Sandrine Baron,
Emeline Larvor,
Casandra Rudas-Villarreal,
Jonathan Hobson,
Peter Smith
PMID: 31231825
DOI:
10.1111/apm.12972
Abstract
Two quite different disc contents are used for antimicrobial susceptibility testing of two fluoroquinolone drugs, flumequine and enrofloxacin, in the disc diffusion test, 30 and 5 µg, respectively. Using the SRA method, single-strain regression analysis, we studied the impact of disc content when testing two relevant bacterial species, Aeromonas sobria and Vibrio anguillarum. There were no major differences between the antimicrobial regression lines for the two species. Wild-type strains produced acceptable zones of inhibition over a wide range of disc contents. The flumequine 30 µg disc should be lowered in its drug content. No rational reasons for choosing so different disc contents for the two antimicrobials were apparent. At present, the choice of disc content for new antimicrobials are outside the realm of clinical microbiologists. It is recommended that reference authorities, such as EUCAST, CLSI and USCAST, are consulted for the choice of disc contents in the future.
Alicia Osorio,
Carla Toledo-Neira,
Manuel A Bravo
PMID: 31357317
DOI:
10.1016/j.talanta.2019.06.048
Abstract
In this work, the analytical performance of a third-order/four-way calibration is evaluated to model a highly overlapped system, where two spectral dimensions are extremely similar, and the results are then compared with the results of second-order/three-way calibration. The four-way data were obtained during the photodegradation of fluoroquinolones (ciprofloxacin, norfloxacin and flumequine) in the form of excitation-emission matrices and modeled by unfolded partial least squares coupled to residual trilinearization (U-PLS-RTL). According to the results, the model obtained with the second-order algorithm (unfolded partial least squares coupled to residual bilinearization: U-PLS-RBL) was unsatisfactory due to high spectral overlap. The third-order approach obtained a satisfactory fit and better figures of merit (LOD, REP, RMSEP, and sensitivity, among others) even in the presence of unexpected interferences due to third-order advantages. Finally, the analytical method based on third-order multivariate calibration was applied to quantify these fluoroquinolones in spiked fish-farming water samples. In this case, the third-order advantage allowed us to satisfactorily model the data and to quantify these compounds in this complex matrix, demonstrating the superior analytical performance of the high-order data that were evaluated.
Wisurumuni Arachchilage Hasitha Maduranga Karunarathne,
Ilandarage Menu Neelaka Molagoda,
Myung Sook Kim,
Yung Hyun Choi,
Matan Oren,
Eui Kyun Park,
Gi-Young Kim
PMID: 31614510
DOI:
10.3390/biom9100596
Abstract
Flumequine is a well-known second generation quinolone antibiotic that induces phototoxicity. However, the effect of flumequine on skin melanogenesis is unclear. Therefore, we, for the first time, investigated whether flumequine regulates melanogenesis. The present study showed that flumequine slightly inhibited
mushroom tyrosinase activity but significantly increased extracellular and intracellular melanin content in B16F10 cells and promoted the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase. Additionally, flumequine remarkably increased melanin pigmentation in zebrafish larvae without any toxicity. We also found that flumequine stimulated p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) phosphorylation; inhibition of p38 MAPK and JNK resulted in significant downregulation of extracellular and intracellular melanin content in B16F10 cells and pigmentation of zebrafish larvae accompanied with suppression of MITF and tyrosinase expression, indicating that flumequine-mediated p38 and JNK promote melanogenesis
and
. According to the molecular docking prediction, flumequine targeted dual-specificity MAPK phosphatase 16 (DUSP16), which is a major negative regulator of p38 MAPK and JNK. Our findings demonstrate that flumequine induces an increase in melanin content in B16F10 cells and zebrafish larvae by activating p38 MAPK and JNK. These data show the potential of flumequine for use as an anti-vitiligo agent.